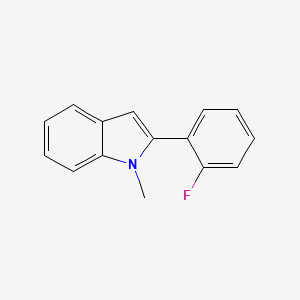

2-(2-Fluorophenyl)-1-methylindole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H12FN |

|---|---|

Molekulargewicht |

225.26 g/mol |

IUPAC-Name |

2-(2-fluorophenyl)-1-methylindole |

InChI |

InChI=1S/C15H12FN/c1-17-14-9-5-2-6-11(14)10-15(17)12-7-3-4-8-13(12)16/h2-10H,1H3 |

InChI-Schlüssel |

IFAFSYCQGBLLEY-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for the Preparation of 2 2 Fluorophenyl 1 Methylindole

Exploration of Classical Indole (B1671886) Annulation Strategies for Compound Synthesis

Classical indole syntheses, developed since the late 19th century, rely on acid- or base-mediated cyclization reactions to construct the indole core. Their application to the synthesis of 2-(2-Fluorophenyl)-1-methylindole is explored below.

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis is a venerable and highly versatile method for constructing the indole nucleus. researchbib.comwikipedia.org Discovered by Emil Fischer in 1883, the reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. researchbib.comwikipedia.org

For the specific synthesis of 2-(2-Fluorophenyl)-1-methylindole, the logical precursors would be N-methyl-N-phenylhydrazine and 2'-fluoroacetophenone. The initial step is the condensation of these two reactants under acidic conditions to form the corresponding hydrazone. This intermediate, upon heating in the presence of an acid catalyst, undergoes a organicreactions.orgorganicreactions.org-sigmatropic rearrangement, followed by the loss of an ammonia (B1221849) molecule to yield the aromatic indole ring. wikipedia.org

Commonly employed acid catalysts for the Fischer synthesis include Brønsted acids like polyphosphoric acid (PPA) and sulfuric acid, as well as Lewis acids such as zinc chloride (ZnCl₂). researchbib.com The choice of catalyst and reaction conditions can significantly influence the yield and regioselectivity, especially when using unsymmetrical ketones. wikipedia.org While direct literature for this exact transformation is sparse, the general robustness of the Fischer synthesis suggests its viability. The presence of the electron-withdrawing fluorine atom on the acetophenone (B1666503) may require more forcing conditions to facilitate the cyclization step.

A significant adaptation is the Buchwald modification, which utilizes a palladium-catalyzed reaction to form the necessary N-arylhydrazone intermediate from an aryl bromide and a hydrazone, expanding the substrate scope of the classical method. wikipedia.org

Madelung Synthesis Approaches

The Madelung synthesis, first reported in 1912, traditionally involves the high-temperature, base-induced intramolecular cyclization of an N-acyl-o-toluidine. organic-chemistry.orgwikipedia.org The classical conditions, often requiring strong bases like sodium or potassium alkoxides at temperatures between 200–400 °C, are harsh and can limit its applicability to substrates with sensitive functional groups. wikipedia.org

To synthesize 2-(2-Fluorophenyl)-1-methylindole via a classical Madelung approach, the precursor would be N-(2-formyl-N-methylaniline)-2-fluorobenzene or a related N-acyl derivative of N-methyl-o-toluidine. However, the high temperatures required could be problematic.

More recent modifications have significantly improved the utility of the Madelung synthesis for preparing 2-arylindoles under milder conditions. A notable development by Mao and coworkers in 2023 presents a tandem Madelung indole synthesis that generates N-methyl-2-arylindoles in high yields (50–90%). organic-chemistry.orgchim.it This one-pot process involves the reaction of an N-methyl-o-toluidine with a methyl benzoate (B1203000) derivative. organic-chemistry.org For the target compound, this would involve reacting N-methyl-o-toluidine with methyl 2-fluorobenzoate. The key to this transformation is the use of a mixed-base system, LiN(SiMe₃)₂ and CsF, in tert-butyl methyl ether (TBME) at a more moderate temperature of 110 °C. organic-chemistry.orgnih.gov This method demonstrates broad substrate scope, including halogenated methyl benzoates, making it a highly promising route to 2-(2-Fluorophenyl)-1-methylindole. organic-chemistry.org

Table 1: Tandem Madelung Synthesis of N-Methyl-2-Arylindoles

| Entry | Aryl Group | Base System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Phenyl | LiN(SiMe₃)₂ / CsF | TBME | 110 | 90 |

| 2 | 4-Methylphenyl | LiN(SiMe₃)₂ / CsF | TBME | 110 | 85 |

| 3 | 4-Methoxyphenyl | LiN(SiMe₃)₂ / CsF | TBME | 110 | 82 |

| 4 | 4-Chlorophenyl | LiN(SiMe₃)₂ / CsF | TBME | 110 | 88 |

Data derived from a study on tandem Madelung indole synthesis. organic-chemistry.org

Leimgruber-Batcho Indole Synthesis Variations

The Leimgruber-Batcho indole synthesis is a popular and efficient two-step method that begins with the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.org This intermediate is then subjected to a reductive cyclization to afford the indole, which is typically unsubstituted at the C2 and C3 positions. researchbib.comwikipedia.org

The standard Leimgruber-Batcho protocol is not directly applicable for the synthesis of 2-substituted indoles like 2-(2-Fluorophenyl)-1-methylindole. The methodology inherently produces indoles where the C2 position originates from the methyl group of the starting o-nitrotoluene, and the C3 position comes from the formamide acetal. Introducing a substituent at the C2 position would necessitate a significant departure from the established mechanism, for which modifications are not commonly reported. Therefore, this classical method is generally considered unsuitable for the direct preparation of 2-arylindoles.

Transition Metal-Catalyzed Coupling Reactions for Indole Formation

The advent of transition metal catalysis has revolutionized the synthesis of complex heterocyclic structures, including substituted indoles. Palladium and copper catalysts are at the forefront of these methodologies, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Heck, Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed reactions are powerful tools for constructing the 2-arylindole scaffold.

Heck Reaction: The intramolecular Heck reaction provides a potent method for ring closure to form heterocyclic systems. wikipedia.orgorganicreactions.org For the synthesis of 2-(2-Fluorophenyl)-1-methylindole, a plausible strategy involves the intramolecular cyclization of a suitably prepared N-(2-halophenyl)-N-methyl-2'-(2-fluorophenyl)vinylamine. In this hypothetical route, oxidative addition of palladium(0) to the aryl halide is followed by migratory insertion of the tethered alkene. A subsequent β-hydride elimination would then yield the desired 2-arylindole. The reaction is known for its high functional group tolerance and can be used to construct a wide variety of ring sizes. organicreactions.org

Sonogashira Coupling: A more common and well-established route to 2-arylindoles involves a tandem Sonogashira coupling followed by cyclization. wikipedia.org This strategy typically begins with the palladium- and copper-cocatalyzed cross-coupling of an o-haloaniline with a terminal alkyne. wikipedia.org To synthesize 2-(2-Fluorophenyl)-1-methylindole, the reaction would involve coupling N-methyl-2-iodoaniline with 1-ethynyl-2-fluorobenzene. This forms the key intermediate, N-methyl-2-((2-fluorophenyl)ethynyl)aniline. Subsequent intramolecular cyclization, often promoted by a copper catalyst, yields the final indole product. This tandem approach is highly efficient for creating diverse 2-substituted indoles.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is arguably one of the most robust and widely used palladium-catalyzed cross-coupling reactions for forming C(sp²)-C(sp²) bonds. This method is highly applicable to the synthesis of 2-(2-Fluorophenyl)-1-methylindole. A common approach involves the coupling of a 1-methyl-2-haloindole (e.g., 1-methyl-2-bromoindole) or a 1-methyl-2-indolylboronic acid/ester with a corresponding (2-fluorophenyl)boronic acid or 1-fluoro-2-halobenzene, respectively. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base. This method offers excellent functional group tolerance and generally provides high yields.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling to form 2-Arylindoles

| Entry | Indole Substrate | Aryl Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1-Methyl-2-bromoindole | (2-Fluorophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >90 (typical) |

| 2 | 1-Methylindole-2-boronic acid | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | >85 (typical) |

Data represents typical conditions and expected yields based on analogous reactions in the literature.

Copper-Mediated Cyclization Reactions

Furthermore, copper-catalyzed methods for the direct N-alkylation of indoles have been developed, which could be relevant for modifying an existing 2-(2-fluorophenyl)indole scaffold. rsc.org There are also reports of copper(II)-catalyzed cyclization of N-(2-alkynylphenyl)imines to produce N-vinylindoles, showcasing the versatility of copper in mediating indole-forming ring closures. nih.gov For the synthesis of the title compound, the most direct and well-documented role of copper is in the cyclization of the Sonogashira coupling product.

Advanced Catalytic Systems for Direct C-H Functionalization

Direct C–H arylation of the indole nucleus represents one of the most efficient and direct methods for forging the C2-aryl bond. This approach avoids the pre-functionalization of the indole ring, which is often required in traditional cross-coupling reactions like Suzuki or Stille couplings. Palladium and rhodium-based catalytic systems are at the forefront of this field.

Palladium-Catalyzed C-H Arylation:

Palladium catalysis is a powerful tool for the C2-arylation of indoles. researchgate.net These reactions typically involve the coupling of an indole with an aryl halide. For the synthesis of 2-(2-Fluorophenyl)-1-methylindole, this would involve the reaction of 1-methylindole (B147185) with a 2-fluorophenyl halide. The choice of ligand, base, and solvent is critical for achieving high regioselectivity and yield. While C3-arylation can be a competing pathway, C2-selectivity is often favored with N-substituted indoles. nih.gov Some systems utilize aryl diazonium salts as the arylating agent, which can proceed under mild, base-free conditions. researchgate.net

Recent developments have also shown that directing groups can be employed to control the site of arylation. For instance, a removable phosphinoyl directing group on the indole nitrogen has been used to achieve highly selective C7 arylation, demonstrating the power of catalyst control to override the inherent reactivity of the C2 and C3 positions. acs.orgacs.org However, for C2-arylation of N-methylindole, such directing groups are generally not required.

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts offer a complementary and sometimes superior alternative for the synthesis of 2-arylindoles. acs.orgacs.org One-pot methods involving rhodium-catalyzed C-H/C-C activation and cascade annulation have been developed to assemble 2-arylindoles from N-aryl-2-aminopyridines and propargyl alcohols, achieving yields up to 90%. acs.orgacs.org In these reactions, a copper co-catalyst often plays a crucial role. thieme-connect.com Another approach involves the rhodium-catalyzed oxidative annulation of acetanilides with allylic acetates. rsc.org

For a direct C-H arylation approach to 2-(2-Fluorophenyl)-1-methylindole, a rhodium(III) catalyst, often in combination with a copper oxidant, could be employed to couple 1-methylindole with a suitable 2-fluorophenyl source. The reaction conditions, particularly the choice of the rhodium precursor (e.g., [Cp*RhCl₂]₂) and oxidant (e.g., Cu(OAc)₂), are pivotal for the reaction's success. acs.orgthieme-connect.com

Table 1: Representative Catalytic Systems for C2-Arylation of Indoles

| Catalyst System | Substrates | Key Conditions | Selectivity | Ref. |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | N-Substituted Indole, Aryl Halide/Diazonium Salt | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene) | High for C2-arylation | researchgate.net |

| [Cp*RhCl₂]₂ / Cu(OAc)₂ | N-Aryl-2-aminopyridine, Propargyl Alcohol | Solvent (e.g., 1,4-Dioxane), 120 °C | High for 2-Arylindole | acs.org |

| Rh₂(esp)₂ | β,β-Disubstituted Styryl Azide | Solvent (e.g., Benzene), Heat | Single regioisomer | nih.gov |

| Pd(II) / Pyridine Ligand | N-P(O)tBu₂ Indole, Arylboronic Acid | Oxidant, Heat | High for C7-arylation | acs.orgacs.org |

Mechanistic Insights into the Formation of the 2-Aryl Indole Core

Understanding the reaction mechanism is crucial for optimizing existing synthetic routes and designing new ones. The mechanisms for palladium and rhodium-catalyzed C-H arylations, while both leading to the 2-aryl indole core, proceed through distinct catalytic cycles.

Palladium-Catalyzed Mechanism:

The generally accepted mechanism for the Pd-catalyzed direct arylation of indoles often involves a Concerted Metalation-Deprotonation (CMD) pathway or an electrophilic palladation pathway. In the context of C2-arylation of 1-methylindole:

C-H Activation: The Pd(II) catalyst coordinates to the indole ring. The C2-H bond, being the most acidic C-H bond on the indole nucleus, is then cleaved with the assistance of a base (like carbonate or acetate) to form a palladacycle intermediate.

Oxidative Addition: The aryl halide (e.g., 2-fluoroiodobenzene) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

Reductive Elimination: This high-valent palladium species then undergoes reductive elimination, forming the C2-aryl bond of the product, 2-(2-Fluorophenyl)-1-methylindole, and regenerating the Pd(II) catalyst, which re-enters the catalytic cycle. nih.gov

An alternative pathway, particularly with aryldiazonium salts, involves the initial generation of an Ar-Pd(II) species which then undergoes a Heck-Matsuda-type coupling with the indole. researchgate.net

Rhodium-Catalyzed Mechanism:

Rhodium(III)-catalyzed C-H activation typically follows a CMD mechanism. For the direct arylation of 1-methylindole:

C-H Activation: The N-methylindole coordinates to the Rh(III) center (e.g., [Cp*Rh]³⁺). An acetate (B1210297) or other carboxylate ligand, often derived from a copper co-catalyst, facilitates the deprotonation of the C2-H bond, forming a five-membered rhodacycle intermediate.

Coordinative Insertion: The arylating agent coordinates to the rhodium center, followed by insertion into the Rh-C bond.

Reductive Elimination/Oxidation: Reductive elimination forms the desired 2-aryl indole product and a Rh(I) species. The Rh(I) is then re-oxidized to the active Rh(III) state by an oxidant, commonly a copper(II) salt like Cu(OAc)₂, to complete the catalytic cycle. nih.gov

In cascade reactions, such as those starting from N-aryl-2-aminopyridines, the mechanism is more complex, involving directed C-H activation, C-C bond cleavage of a propargyl alcohol, and subsequent annulation to build the indole ring system. acs.orgthieme-connect.com

Comparative Analysis of Synthetic Route Efficiency and Selectivity

The choice of synthetic route to 2-(2-Fluorophenyl)-1-methylindole depends on factors like starting material availability, desired yield, and tolerance of functional groups. Direct C-H functionalization methods generally offer higher atom economy and fewer synthetic steps compared to classical named reactions or traditional cross-coupling methods that require pre-functionalized substrates.

Efficiency:

Palladium-catalyzed direct arylations often provide good to excellent yields. The operational simplicity and tolerance to a range of functional groups make this method highly attractive. researchgate.net However, catalyst loading and the cost of palladium can be a consideration for large-scale synthesis.

Rhodium-catalyzed reactions can be exceptionally efficient, with some cascade processes reporting yields up to 90%. acs.org These methods can construct the core indole structure and install the aryl group in a single pot. However, rhodium is a precious metal, and the multi-component nature of some of these reactions may require more extensive optimization. The presence of strong electron-withdrawing groups on the aryl partner can sometimes lead to lower yields. thieme-connect.com

Selectivity:

Regioselectivity is a key challenge in indole functionalization. For N-substituted indoles like 1-methylindole, direct arylation using either palladium or rhodium catalysts generally shows a strong intrinsic preference for the C2 position over the C3 position or the benzene (B151609) ring C-H bonds. chim.it This selectivity arises from the higher acidity of the C2-proton and the stability of the resulting metalated intermediate.

Chemoselectivity can be an issue when the aryl halide contains other reactive sites. For instance, in the synthesis of 2-(2-Fluorophenyl)-1-methylindole from 1-bromo-2-fluorobenzene, the C-F bond is generally stable under typical Pd or Rh cross-coupling conditions, allowing for selective C-Br activation.

Table 2: Comparative Overview of C2-Arylation Strategies

| Synthetic Strategy | Typical Yields | Selectivity Advantages | Potential Drawbacks | Ref. |

|---|---|---|---|---|

| Pd-Catalyzed Direct Arylation | 60-95% | High C2-regioselectivity for N-alkylindoles. | Can require harsh conditions; catalyst cost. | researchgate.netnih.gov |

| Rh-Catalyzed Annulation/Arylation | 50-90% | High efficiency in one-pot procedures; builds indole core. | Catalyst cost; potential for lower yields with certain substituted substrates. | acs.orgthieme-connect.com |

| Classical Methods (e.g., Bischler-Mohlau) | Variable | Established methods. | Often requires harsh conditions (high temp, strong acid); lower atom economy; potential for rearrangement products. | nih.govnih.gov |

Advanced Spectroscopic and Structural Elucidation of 2 2 Fluorophenyl 1 Methylindole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

No specific ¹H, ¹³C, or multidimensional NMR data for 2-(2-Fluorophenyl)-1-methylindole has been found in the reviewed literature. A complete assignment would require detailed analysis of these spectra.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks within the indole (B1671886) core and the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, providing a clear map of C-H one-bond connections.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule, particularly the rotational orientation of the 2-fluorophenyl ring relative to the indole plane.

Currently, no published studies containing COSY, HSQC, HMBC, or NOESY data for 2-(2-Fluorophenyl)-1-methylindole are available.

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. broadpharm.comchemicalbook.combldpharm.com A ¹⁹F NMR spectrum of 2-(2-Fluorophenyl)-1-methylindole would show a signal corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom. broadpharm.com Furthermore, coupling between the ¹⁹F nucleus and nearby protons (e.g., H-3' and H-6' on the phenyl ring) would result in a characteristic splitting pattern (multiplet), offering additional structural confirmation. bldpharm.com No experimental ¹⁹F NMR data for the target compound could be located.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which in turn confirms the elemental formula. For 2-(2-Fluorophenyl)-1-methylindole (C₁₅H₁₂FN), the expected exact mass could be calculated. The fragmentation pattern observed in the MS/MS spectrum would provide further structural proof, showing characteristic losses such as the methyl group or fragmentation of the indole and phenyl rings. A search for HRMS data for this compound did not return any specific results.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule. The IR spectrum of 2-(2-Fluorophenyl)-1-methylindole would be expected to show characteristic absorption bands for C-H stretching and bending from the aromatic and methyl groups, C-N stretching, C=C stretching of the aromatic rings, and a C-F stretching band. While data exists for related indole structures, no specific IR or Raman spectra for 2-(2-Fluorophenyl)-1-methylindole have been published.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

UV-Visible absorption and fluorescence emission spectroscopy provide insights into the electronic transitions of a molecule. rsc.orgrsc.org Indole and its derivatives are known to be fluorescent, and their spectral properties are sensitive to substitution and solvent environment. rsc.org An analysis of 2-(2-Fluorophenyl)-1-methylindole would involve measuring its absorption and emission maxima (λ_abs and λ_em) and quantum yield. This data would help characterize the electronic structure of its ground and excited states. Such experimental findings for the target molecule are absent from the current literature.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. researchgate.net This would definitively establish the conformation of the molecule, such as the dihedral angle between the indole and the 2-fluorophenyl ring. It would also reveal any intermolecular interactions, like π-π stacking or C-H···F hydrogen bonds, that govern the crystal packing. A search of crystallographic databases yielded no entry for 2-(2-Fluorophenyl)-1-methylindole.

Computational and Theoretical Chemistry Studies on 2 2 Fluorophenyl 1 Methylindole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.orgniscpr.res.in It is employed to determine theoretical values for various properties, including redox potentials and heats of formation. rsc.orgniscpr.res.in For 2-(2-fluorophenyl)-1-methylindole, DFT calculations can provide deep insights into its electronic characteristics and reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are crucial in predicting a molecule's chemical reactivity, stability, and electronic transitions. researchgate.netnih.gov The HOMO is the orbital from which an electron is most likely to be donated, indicating sites prone to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For 2-(2-fluorophenyl)-1-methylindole, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, while the LUMO would likely be distributed across both the indole and the electron-withdrawing fluorophenyl rings. The illustrative data below, based on typical values for similar heterocyclic compounds, outlines the expected frontier orbital energies.

Table 1: Hypothetical Frontier Molecular Orbital Energies of 2-(2-Fluorophenyl)-1-methylindole

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.20 |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species. Red-colored regions indicate areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue-colored regions signify positive electrostatic potential, corresponding to electron-poor areas susceptible to nucleophilic attack.

In 2-(2-fluorophenyl)-1-methylindole, the MEP would likely show a significant negative potential around the electronegative fluorine atom on the phenyl ring and, to a lesser extent, the nitrogen atom of the indole ring. The hydrogen atoms of the aromatic rings would exhibit positive potential. This distribution suggests that the fluorine and nitrogen atoms are potential sites for hydrogen bonding and other electrostatic interactions.

Table 2: Hypothetical Electrostatic Potential Values at Key Atomic Sites

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) |

|---|---|

| Fluorine Atom | -35.0 |

| Indole Nitrogen Atom | -25.5 |

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, is critical to its function and interactions. For a biaryl system like 2-(2-fluorophenyl)-1-methylindole, the most significant conformational flexibility comes from the rotation around the single bond connecting the indole and fluorophenyl rings. nih.govresearchgate.net The interplay of steric hindrance and electronic effects governs the preferred rotational angle (dihedral angle). nih.govresearchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the conformational landscape of a molecule. MM provides a static view of potential low-energy conformers, while MD simulates the movement of atoms over time, offering insights into the molecule's dynamic behavior and conformational stability. In biaryl systems, steric clashes between ortho-substituted groups often lead to non-planar ground states. nih.gov The presence of an ortho-fluorine atom can influence the conformational preference through electrostatic repulsion. nih.govfigshare.com

A conformational analysis of 2-(2-fluorophenyl)-1-methylindole would likely reveal a non-planar minimum energy conformation to alleviate steric strain between the rings.

Table 3: Hypothetical Low-Energy Conformers of 2-(2-Fluorophenyl)-1-methylindole

| Conformer | Dihedral Angle (Indole-Phenyl) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 55° | 0.00 |

| 2 | -55° | 0.00 |

| 3 (Transition State) | 0° (Planar) | +3.5 |

Molecular Docking and Binding Affinity Predictions with Model Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.govthesciencein.orgjpsbr.org Indole derivatives are known to interact with a wide range of biological targets, including enzymes like kinases and polymerases. nih.gov

In a purely theoretical docking study, 2-(2-fluorophenyl)-1-methylindole could be docked into the active site of a model protein, such as a kinase. The docking algorithm would explore various binding poses and score them based on factors like electrostatic compatibility, hydrogen bonding, and hydrophobic interactions. The fluorine atom could act as a hydrogen bond acceptor, while the aromatic rings could engage in pi-stacking interactions with aromatic amino acid residues in the protein's active site.

Table 4: Hypothetical Molecular Docking Results with a Model Kinase Target

| Parameter | Predicted Value |

|---|---|

| Binding Affinity (ΔG) | -8.5 kcal/mol |

| Predicted Inhibition Constant (Ki) | 500 nM |

Quantum Chemical Topology Analysis (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density of a molecule to define atoms and the chemical bonds between them. mdpi.com This analysis identifies critical points in the electron density, which are used to characterize the nature of chemical bonds (covalent, ionic, etc.) and weaker non-covalent interactions. nih.govresearchgate.net

For 2-(2-fluorophenyl)-1-methylindole, QTAIM analysis would be used to quantify the properties of its covalent bonds, such as the C-F, C-N, and C-C bonds. It could also identify and characterize potential intramolecular non-covalent interactions, such as a weak hydrogen bond between a C-H on the indole ring and the ortho-fluorine atom, which could influence the molecule's conformational preference. The electron density and its Laplacian at the bond critical point (BCP) are key indicators of bond strength and type.

Table 5: Hypothetical QTAIM Parameters for Key Bonds in 2-(2-Fluorophenyl)-1-methylindole

| Bond | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) | Bond Type Indication |

|---|---|---|---|

| C-F | High | Negative | Polar Covalent |

| Indole N-C | Moderate | Negative | Polar Covalent |

| Inter-ring C-C | Moderate | Negative | Covalent |

Chemical Reactivity and Derivatization Strategies of 2 2 Fluorophenyl 1 Methylindole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole nucleus is highly susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com The inherent electron-rich nature of the indole ring system makes it significantly more reactive than benzene (B151609), often by several orders of magnitude. byjus.com For N-alkylated indoles such as 2-(2-Fluorophenyl)-1-methylindole, electrophilic attack predominantly occurs at the C3 position. This regioselectivity is governed by the ability of the indole nitrogen to stabilize the cationic intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com

Halogenation and nitration introduce key functional groups that can serve as handles for further synthetic transformations.

Halogenation: The introduction of a halogen atom (Cl, Br, I) onto the indole core is a common strategy in derivatization. For typical aromatic compounds, halogenation requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to activate the halogen molecule and generate a more potent electrophile. masterorganicchemistry.comwikipedia.orgyoutube.com Given the high reactivity of the indole ring, these reactions can sometimes proceed under milder conditions. The substitution is expected to occur at the C3 position of 2-(2-Fluorophenyl)-1-methylindole.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) and is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comdocbrown.info Studies on the mononitration of various methylindoles have shown that the reaction proceeds selectively at the C3-position. acs.orgumn.edu It is anticipated that 2-(2-Fluorophenyl)-1-methylindole would react similarly to yield the 3-nitro derivative.

| Reaction | Reagents | Typical Position of Substitution | Product |

| Bromination | Br₂, Lewis Acid (e.g., FeCl₃) | C3 | 3-Bromo-2-(2-fluorophenyl)-1-methylindole |

| Chlorination | Cl₂, Lewis Acid (e.g., AlCl₃) | C3 | 3-Chloro-2-(2-fluorophenyl)-1-methylindole |

| Iodination | I₂, Oxidizing Agent (e.g., HNO₃) | C3 | 3-Iodo-2-(2-fluorophenyl)-1-methylindole |

| Nitration | HNO₃, H₂SO₄ | C3 | 2-(2-Fluorophenyl)-1-methyl-3-nitroindole |

This table presents the expected outcomes for electrophilic aromatic substitution on 2-(2-Fluorophenyl)-1-methylindole based on established indole chemistry.

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. byjus.commasterorganicchemistry.com

Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) to the indole ring, typically at the C3 position. The reaction employs an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org A significant advantage of acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org This allows for the clean introduction of a single acyl group, which can be a precursor for many other functional groups.

Alkylation: Friedel-Crafts alkylation involves the addition of an alkyl group from an alkyl halide or alkene. mt.comorganic-chemistry.org While useful, this reaction is often more challenging to control than acylation. The introduction of an electron-donating alkyl group can activate the indole ring to further substitution, leading to polyalkylation. libretexts.org Additionally, the carbocation intermediates formed during the reaction are prone to rearrangement, which can lead to a mixture of products. masterorganicchemistry.com For these reasons, Friedel-Crafts acylation followed by reduction of the ketone is often a more reliable method for introducing straight-chain alkyl groups. masterorganicchemistry.com

| Reaction Type | Typical Reagents | Expected Major Product | Notes |

| Acylation | Acetyl chloride, AlCl₃ | 1-(2-(2-Fluorophenyl)-1-methyl-1H-indol-3-yl)ethan-1-one | Mono-acylation is favored. The product is deactivated to further substitution. |

| Alkylation | t-Butyl chloride, AlCl₃ | 3-(tert-Butyl)-2-(2-fluorophenyl)-1-methylindole | Risk of polyalkylation and carbocation rearrangement (less of an issue with tertiary halides). |

This interactive table summarizes the expected outcomes of Friedel-Crafts reactions on 2-(2-Fluorophenyl)-1-methylindole.

Palladium-Catalyzed Functionalization of the Indole and Phenyl Moieties

Palladium-catalyzed cross-coupling and C-H activation reactions have become powerful tools for the sophisticated functionalization of heterocyclic compounds, including indoles. beilstein-journals.org These methods offer high efficiency and selectivity for forming new carbon-carbon and carbon-heteroatom bonds.

For 2-(2-Fluorophenyl)-1-methylindole, palladium catalysis can be directed to several positions:

C-H Activation of the Indole Core: Direct C-H functionalization avoids the need for pre-functionalized starting materials. Depending on the directing group and reaction conditions, palladium catalysts can selectively activate C-H bonds at the C2, C3, or even the typically less reactive C7 position of the indole ring. nih.govchim.it For instance, N-directing groups can facilitate arylation or alkenylation at the C2 position. beilstein-journals.org Without a directing group, functionalization often defaults to the electron-rich C3 position.

Functionalization of the Phenyl Ring: The 2-fluorophenyl group also contains C-H bonds that can be targeted. Furthermore, if a bromo or iodo substituent were present on either the indole or the phenyl ring, it would serve as an excellent handle for classic cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. For example, a related compound, N-(2-halophenyl)-indole, can undergo palladium-catalyzed dual C-H activation to form complex fused systems like indolo[1,2-f]phenanthridines. rsc.org

| Reaction Type | Catalyst/Reagents | Target Site | Potential Product Type |

| Heck Coupling | Pd(OAc)₂, Ligand, Base, Alkene | C3-H or C7-H | Alkenylated indole |

| Suzuki Coupling | Pd(PPh₃)₄, Base, Arylboronic acid | C-X (X=Br, I) on either ring | Arylated indole |

| Direct Arylation | Pd(OAc)₂, Ligand, Aryl halide | C3-H or C7-H | Arylated indole |

This table illustrates potential palladium-catalyzed functionalizations applicable to derivatives of 2-(2-Fluorophenyl)-1-methylindole.

Regioselective Functionalization at the Indole Nitrogen Atom

The target compound, 2-(2-Fluorophenyl)-1-methylindole, already possesses a methyl group at the indole nitrogen. The synthesis of this compound itself represents a key functionalization step. Typically, N-alkylation of the parent NH-indole is achieved by treatment with a base, such as sodium hydride (NaH) or sodium amide (NaNH₂), followed by an alkylating agent like methyl iodide. orgsyn.org Using dimethyl carbonate is another effective method for the N-methylation of indoles. google.com

While the N1 position is occupied, further derivatization at this site is still possible via N-demethylation. This process removes the methyl group, regenerating the N-H indole, which can then be re-functionalized with different substituents. wikipedia.org Methods for N-demethylation of N-methyl heterocycles include reaction with ferrocene (B1249389) under Polonovski-type conditions or oxidation to the N-oxide followed by treatment with a transition metal. google.comnih.gov This strategy significantly expands the synthetic possibilities for creating a diverse library of compounds.

N-Methylation (Synthesis): Indole + Base (e.g., NaH) + CH₃I → 1-Methylindole (B147185)

N-Demethylation: 1-Methylindole → [Demethylation Reagents] → Indole (N-H)

N-Re-functionalization: Indole (N-H) + Base + R-X → 1-Alkyl/Aryl-indole

This three-step sequence allows for the introduction of various groups at the indole nitrogen, which is a critical position for modulating biological activity in many indole-based compounds.

Formation of Complex Derivatives for Structure-Activity Relationship Investigations

The generation of complex derivatives from a lead compound is a cornerstone of medicinal chemistry, aimed at systematically probing the structure-activity relationship (SAR). For 2-(2-Fluorophenyl)-1-methylindole, the previously discussed reactions can be combined and sequenced to build molecular complexity. The goal of these purely chemical modifications is to understand how changes in the molecule's size, shape, and electronic distribution affect its properties, without considering the specific biological outcomes here.

An example of building complexity is the synthesis of bis-indole structures. Research on other indole-based compounds has shown that linking two indole units can lead to potent molecules. nih.gov Starting with a halogenated derivative of 2-(2-Fluorophenyl)-1-methylindole (e.g., 3-bromo derivative), a Suzuki or Stille coupling could be used to attach another indole or aryl moiety.

Example Derivatization Strategy:

Bromination at C3: 2-(2-Fluorophenyl)-1-methylindole is brominated at the C3 position.

Suzuki Coupling: The resulting 3-bromoindole is coupled with an indole-boronic acid derivative (e.g., 1H-indol-5-ylboronic acid) using a palladium catalyst.

Result: A novel 3,5'-bisindole derivative is formed, significantly altering the molecular architecture for SAR studies.

By systematically applying reactions like halogenation, nitration, acylation, and palladium-catalyzed couplings to different positions on the indole and phenyl rings, a diverse library of analogues can be constructed. These derivatives, with varied substituents and linkage points, provide the chemical foundation necessary for comprehensive SAR investigations.

Applications of 2 2 Fluorophenyl 1 Methylindole in Advanced Chemical Research

Development as a Ligand in Organometallic Catalysis

While specific examples of 2-(2-Fluorophenyl)-1-methylindole as a ligand in widespread catalytic reactions are not extensively documented, the broader class of N-heterocyclic carbenes (NHCs) and related indole-based ligands are pivotal in organometallic catalysis. mdpi.com These ligands are prized for the ability to fine-tune their electronic and steric properties, which in turn enhances the activity and stability of transition metal complexes. mdpi.com The N-methyl group in 2-(2-Fluorophenyl)-1-methylindole is a key feature, as N-substitution on indole (B1671886) rings can influence the regioselectivity of catalytic reactions, such as the palladium-catalyzed arylation of indoles. acs.org The presence of the fluorophenyl group can further modulate the ligand's electronic properties through inductive and resonance effects, potentially influencing the catalytic cycle of a metal center. The development of catalysts often involves screening a library of ligands with varied electronic and steric profiles, and 2-(2-Fluorophenyl)-1-methylindole would be a valuable candidate in such studies.

Organometallic catalysts are crucial for a variety of chemical transformations, including hydrogenation, olefin metathesis, and cross-coupling reactions. libretexts.org For instance, Wilkinson's catalyst, a rhodium(I) complex, is a well-known homogeneous hydrogenation catalyst. libretexts.org The efficiency of such catalysts is highly dependent on the nature of the ligands coordinated to the metal center. Research in this area is ongoing, with a focus on developing new catalysts with improved performance and selectivity. mdpi.com

Utilization as a Building Block for Complex Heterocyclic Systems

The indole nucleus is a versatile starting point for the synthesis of more complex heterocyclic systems. researchgate.netnih.gov The 2-arylindole moiety, a key feature of 2-(2-Fluorophenyl)-1-methylindole, is a common precursor in the construction of fused heterocyclic structures. nih.govrsc.org Various synthetic strategies have been developed to utilize the reactivity of the indole ring to build intricate molecular architectures.

One common approach involves the cyclization of functionalized indoles. For example, intramolecular cyclization reactions of 2-aryl indoles can lead to the formation of fused ring systems like indolines and indolinones. nih.govrsc.org These reactions often proceed through electrophilic halogenation followed by nucleophilic attack from a side chain on the indole ring. nih.gov The specific substitution pattern on the 2-aryl group and the indole nitrogen can influence the course of these cyclizations.

Another strategy involves cascade reactions, where a single synthetic operation leads to the formation of multiple rings. For instance, the thermolysis of 2-(allenyl)phenylazides can initiate a cascade cyclization to produce cyclopentene-fused indoles. nih.gov Additionally, gold-catalyzed oxidative couplings of indoles with aryldiazo cyanides can be employed to synthesize bis(indolyl)methane derivatives, which are important structural motifs in many natural products and pharmaceuticals. rsc.org

The reactivity of the indole core also allows for its incorporation into larger, more complex structures through multi-component reactions. These reactions, where three or more reactants combine in a single step to form a new product, are highly efficient for building molecular diversity. mdpi.com For example, a one-pot, three-component reaction of isatin, malononitrile, and phthalhydrazide (B32825) can be used to synthesize spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives. mdpi.com

The following table summarizes some of the methods used to construct complex heterocyclic systems from indole precursors:

| Reaction Type | Precursor | Product | Reference |

| Intramolecular Cyclization | 2-Aryl Indoles | Fused Indolines and Indolinones | nih.govrsc.org |

| Cascade Cyclization | 2-(Allenyl)phenylazides | Cyclopentene-fused Indoles | nih.gov |

| Oxidative Coupling | Indoles and Aryldiazo Cyanides | Bis(indolyl)methane Derivatives | rsc.org |

| Multi-component Reaction | Isatin, Malononitrile, Phthalhydrazide | Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine]s | mdpi.com |

Role as a Spectroscopic Probe for Intermolecular Interactions

The unique photophysical properties of indole derivatives make them excellent spectroscopic probes for studying non-covalent interactions such as hydrogen bonding and π-stacking. nih.govresearchgate.netnih.gov The fluorescence of 2-arylindoles is particularly sensitive to the local environment, making them useful for monitoring changes in polarity, viscosity, and the formation of intermolecular complexes. nih.gov

The introduction of a fluorine atom on the phenyl ring of 2-(2-Fluorophenyl)-1-methylindole can significantly influence its spectroscopic properties. Fluorine is highly electronegative and can act as a hydrogen bond acceptor, potentially altering the interaction of the molecule with protic solvents or other hydrogen bond donors. nih.gov Theoretical studies on the hydrogen bonding of water and other proton donors to the π-system of indole and 1-methylindole (B147185) have shown that both the five-membered and six-membered rings can participate in complex formation. nih.gov

The fluorophenyl group can also participate in π-stacking interactions. mdpi.com These interactions, which arise from the electrostatic attraction between aromatic rings, are crucial in a wide range of chemical and biological processes, including the stabilization of protein and DNA structures. d-nb.infochemrxiv.org The strength and geometry of π-stacking interactions can be modulated by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings. d-nb.info

The following table highlights some of the key intermolecular interactions that can be studied using 2-(2-Fluorophenyl)-1-methylindole as a spectroscopic probe:

| Interaction | Description | Probing Method |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom, such as oxygen or nitrogen. libretexts.org | Fluorescence Spectroscopy |

| π-Stacking | Non-covalent interaction between aromatic rings. mdpi.com | UV-Vis and Fluorescence Spectroscopy |

| Dipole-Dipole Interactions | Electrostatic attraction between the positive end of one polar molecule and the negative end of another. libretexts.org | Spectroscopic and Crystallographic Methods |

Contribution to the Design of Novel Chemical Scaffolds for Medicinal Chemistry Research

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.comnih.govnih.gov The versatility of the indole ring allows for the creation of large and diverse chemical libraries for drug discovery programs. researchgate.net The 2-phenylindole (B188600) scaffold, in particular, has been identified as a promising starting point for the development of new therapeutic agents. nih.govnih.gov

The design of novel chemical scaffolds based on 2-(2-Fluorophenyl)-1-methylindole involves the strategic modification of the core structure to optimize its interaction with a specific biological target. The N-methyl group can provide steric bulk and prevent hydrogen bonding at the indole nitrogen, which can be crucial for receptor binding. mdpi.com The 2-(2-fluorophenyl) group offers several advantages for scaffold design. The fluorine atom can modulate the lipophilicity and metabolic stability of the molecule, and it can also participate in specific interactions with the target protein, such as hydrogen bonding or halogen bonding. nih.gov

The development of new synthetic methodologies is essential for the efficient construction of diverse chemical libraries based on the 2-(2-Fluorophenyl)-1-methylindole scaffold. nih.gov For example, palladium-catalyzed C-2 arylation of indoles provides a direct method for introducing a wide range of aryl groups at the 2-position. rsc.org Furthermore, the functionalization of the indole ring at other positions, such as C-3, can lead to the generation of even more complex and diverse scaffolds. researchgate.netacs.org

The following table lists some of the key features of the 2-(2-Fluorophenyl)-1-methylindole scaffold that make it attractive for medicinal chemistry research:

| Feature | Contribution to Scaffold Design |

| Indole Core | Privileged scaffold with broad biological activity. mdpi.comnih.govnih.gov |

| N-Methyl Group | Modulates steric and hydrogen bonding properties. mdpi.com |

| 2-Fluorophenyl Group | Influences lipophilicity, metabolic stability, and target binding. nih.gov |

| Synthetic Accessibility | Can be readily modified using modern synthetic methods. nih.govrsc.org |

Future Research Directions and Unexplored Chemical Space

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and economically viable synthetic methods is a paramount goal in modern chemistry. For the synthesis of 2-(2-Fluorophenyl)-1-methylindole and its analogs, future research will likely focus on "green" chemistry principles. This involves moving away from hazardous reagents and solvents towards more sustainable alternatives.

Promising areas of exploration include:

Advanced Catalytic Systems: The use of nontoxic, metal-free, or recyclable metal catalysts, such as copper oxide nanoparticles supported on activated carbon, presents a green alternative to traditional methods. nih.gov These catalysts can facilitate key bond-forming reactions under milder conditions. nih.gov

Alternative Energy Sources: Photoinduced and electrocatalytic reactions are emerging as powerful tools in organic synthesis. researchgate.net These methods can often proceed without the need for harsh reagents and can offer unique reactivity patterns.

Green Solvents: Replacing conventional organic solvents with greener options like water or polyethylene (B3416737) glycol (PEG) is a key aspect of sustainable synthesis. openmedicinalchemistryjournal.com Catalyst-free multicomponent reactions in aqueous media have already shown success in producing substituted indoles. openmedicinalchemistryjournal.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, sometimes facilitated by visible light irradiation, represents an ideal green methodology by minimizing waste. openmedicinalchemistryjournal.com

| Strategy | Description | Potential Advantages | Reference |

|---|---|---|---|

| Heterogeneous Nanocatalysis | Using catalysts like copper oxide on activated carbon (CuO@C) in green solvents such as PEG-400. | Ligand-free, base-free conditions; catalyst is recyclable. | nih.gov |

| Photocatalysis | Utilizing visible light to drive reactions, often without a catalyst or solvent. | Reduced energy consumption; clean reaction profiles. | openmedicinalchemistryjournal.com |

| Electrosynthesis | Employing electrical current to mediate redox reactions for bond formation. | High control over reaction potential; avoids chemical oxidants/reductants. | researchgate.net |

| Aqueous Multicomponent Reactions (MCRs) | Combining multiple starting materials in water, often with a catalyst, in a one-pot process. | High atom economy; operational simplicity; use of a non-toxic solvent. | openmedicinalchemistryjournal.com |

Investigation of Stereoselective Syntheses of Chiral Analogs

The introduction of chirality into a molecule can have profound effects on its biological activity. While 2-(2-Fluorophenyl)-1-methylindole itself is not chiral, the synthesis of chiral analogs represents a significant area for future exploration. A key focus is on atropisomers, which are stereoisomers arising from restricted rotation around a single bond. In this case, the N-C bond between the indole (B1671886) nitrogen and the phenyl ring, or the C-C bond between the indole C2 position and the phenyl ring, could form the basis of a chiral axis. nih.gov

Future research in this area would involve:

Catalytic Asymmetric Synthesis: Developing methods that use a chiral catalyst to control the stereochemical outcome of the reaction is a primary goal. documentsdelivered.comchemrxiv.org This could involve chiral phosphoric acids or transition metal complexes with chiral ligands (e.g., Palladium-BINAP) to guide the formation of one atropisomer over the other. documentsdelivered.comqub.ac.uk

Chiral Axis Formation: Strategies focus on constructing the sterically hindered biaryl system in an enantioselective manner. nih.gov This can be achieved through methods like enantioselective cross-coupling reactions or cyclization reactions that set the chiral axis. documentsdelivered.comchemrxiv.org For instance, iron-catalyzed oxidative cross-coupling has been shown to produce atropisomeric indoles with high enantioselectivity. chemrxiv.org

Center-to-Axis Chirality Transfer: Another approach involves using a substrate with a pre-existing chiral center to direct the formation of the chiral axis during a key synthetic step, followed by removal of the original chiral auxiliary. nih.gov

The successful synthesis of optically active atropisomeric analogs of 2-(2-Fluorophenyl)-1-methylindole would open new avenues for investigating its structure-activity relationships.

Advanced Computational Modeling for Predictive Reactivity and Interactions

Computational chemistry offers powerful tools for understanding and predicting chemical behavior, thereby accelerating the research and development process. For 2-(2-Fluorophenyl)-1-methylindole, computational modeling can provide insights that are difficult to obtain through experimentation alone.

Key areas for future computational research include:

Reaction Mechanism Elucidation: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model transition states and reaction pathways for various synthetic routes. This understanding can help optimize reaction conditions for higher yields and selectivity.

Predictive Structure-Activity Relationships (SAR): Molecular docking studies can predict how different derivatives of the 2-(2-Fluorophenyl)-1-methylindole scaffold might bind to various biological targets, such as enzymes or receptors. nih.gov This allows for the rational design of new compounds with potentially enhanced biological activity. nih.gov

ADMET Prediction: The use of artificial intelligence and machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.govnih.gov This in silico screening helps prioritize which derivatives are most promising for synthesis and further testing, saving significant time and resources. nih.gov

| Computational Method | Application Area | Expected Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Optimization of synthetic conditions, understanding selectivity. | - |

| Molecular Docking | Binding Pose and Affinity Prediction | Identification of potential biological targets and rational design of potent analogs. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Correlation of structural features with biological activity to guide new designs. | nih.gov |

| ADMET/Physiochemical Property Prediction | Drug-Likeness Assessment | Early-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles. | nih.gov |

Development of High-Throughput Synthetic Methodologies for Derivatives

To efficiently explore the chemical space around the 2-(2-Fluorophenyl)-1-methylindole core, high-throughput synthesis (HTS) methodologies are essential. These techniques allow for the rapid, parallel synthesis of a large number of distinct but structurally related compounds, known as a chemical library. nih.gov

Future directions in this domain include:

Automated Synthesis Platforms: Utilizing robotic systems and automated liquid handlers, such as acoustic droplet ejection (ADE) technology, can dramatically accelerate the synthesis of indole libraries. rug.nlnih.gov These platforms allow for reactions to be performed on a nano- or micro-scale, minimizing the consumption of reagents and solvents. nih.gov

Multicomponent Reactions (MCRs): Reactions like the Ugi or Fischer indole synthesis can be adapted for HTS to combine multiple building blocks in a single step, rapidly generating molecular diversity. nih.gov

Solid-Phase Synthesis: Attaching the initial indole scaffold to a solid support allows for the easy addition of subsequent reagents and simple purification by washing away excess materials, which is highly amenable to automation.

Diversity-Oriented Synthesis: This approach aims to create a library of compounds with a wide range of structural variations. Starting from a common intermediate derived from 2-(2-Fluorophenyl)-1-methylindole, various functional groups and ring systems can be introduced to explore a broad swath of chemical space. nih.gov

The creation of a diverse library of derivatives is the first step in discovering new compounds with novel properties, which can then be subjected to high-throughput screening for biological activity. rug.nl

Q & A

Basic: What are the common synthetic routes for 2-(2-Fluorophenyl)-1-methylindole?

The compound is typically synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling. A validated method involves reacting 2-fluoroacetophenone derivatives with methyl-substituted indole precursors under acidic conditions . For example, Woollins' reagent has been used to catalyze the formation of structurally similar indoles via a novel pathway involving amide intermediates . Key steps include temperature control (80–120°C) and purification via column chromatography (silica gel, hexane/ethyl acetate).

Advanced: How can synthetic yields be optimized for 2-(2-Fluorophenyl)-1-methylindole amid competing side reactions?

Optimization requires addressing competing electrophilic substitution at alternative indole positions. Strategies include:

- Catalyst screening : Palladium or copper catalysts reduce side products in cross-coupling reactions .

- Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor regioselectivity .

- In situ monitoring : HPLC or TLC tracks intermediate formation to adjust reaction times . Contradictory reports on optimal catalysts (e.g., Pd vs. Cu) suggest systematic screening is critical .

Basic: Which spectroscopic techniques are essential for characterizing 2-(2-Fluorophenyl)-1-methylindole?

- NMR : H and C NMR identify substituent positions (e.g., fluorophenyl vs. methylindole shifts) .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous fluorophenyl-indole hybrids (monoclinic P21/c, β = 106.06°) .

- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ at m/z 240.1) .

Advanced: How to resolve discrepancies in X-ray crystallography data for fluorophenyl-indole derivatives?

Discrepancies in unit cell parameters or hydrogen bonding patterns (e.g., N–H···π vs. conventional H-bonds) may arise from polymorphism or solvent inclusion. Mitigation involves:

- Multiple recrystallizations : Test solvents with varying polarities (e.g., ethanol vs. DCM) .

- DFT calculations : Compare experimental and computed bond lengths/angles to validate structures .

- Synchrotron radiation : Enhances resolution for weakly diffracting crystals .

Basic: What are the known reactivity patterns of 2-(2-Fluorophenyl)-1-methylindole?

The indole’s C3 position is electrophilic, enabling:

- Nitration : HNO3/H2SO4 introduces nitro groups for further functionalization .

- Suzuki coupling : Boronic acids add aryl groups at C2/C3 using Pd catalysts .

- Oxidation : MnO2 selectively oxidizes the indole ring to form oxindoles .

Advanced: How to address unexpected reactivity in fluorophenyl-indole derivatives during functionalization?

Unexpected products (e.g., dimerization or fluorophenyl ring activation) may arise from:

- Fluorine’s electronic effects : Strong electron-withdrawing effects alter nucleophilic/electrophilic sites. Computational modeling (e.g., Fukui indices) predicts reactive sites .

- Steric hindrance : Methyl groups at N1 hinder reactions at C2; use bulkier catalysts (e.g., XPhos Pd G3) to improve accessibility .

Basic: What analytical methods quantify impurities in 2-(2-Fluorophenyl)-1-methylindole?

- HPLC : Reverse-phase C18 columns (ACN/water gradient) separate impurities with detection at 254 nm .

- GC-MS : Identifies volatile byproducts (e.g., residual solvents or degradation products) .

- ICP-OES : Detects metal catalysts (e.g., Pd) below 1 ppm .

Advanced: How to interpret conflicting biological activity data for fluorophenyl-indole derivatives?

Contradictory results (e.g., cytotoxicity vs. inactivity) may stem from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times .

- Metabolic stability : Evaluate compound stability in PBS or serum (e.g., half-life <2 hours suggests rapid degradation) .

- Epigenetic effects : Screen for histone deacetylase (HDAC) inhibition, a common off-target activity in indoles .

Basic: What are the recommended storage conditions for 2-(2-Fluorophenyl)-1-methylindole?

- Temperature : Store at –20°C in sealed vials to prevent oxidation .

- Solvent compatibility : Dissolve in DMSO (10 mM) for long-term stability; avoid aqueous buffers due to hydrolysis risks .

- Light sensitivity : Amber vials prevent photodegradation .

Advanced: How to analyze decomposition pathways under forced degradation conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.